molecular formula C16H20N2O2S B2922069 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone CAS No. 2034608-75-6

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone

Cat. No. B2922069
CAS RN: 2034608-75-6
M. Wt: 304.41
InChI Key: SDUFEOGNLWDERR-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Cephem Derivatives for ADEPT Approaches : Lorena Blau et al. (2008) reported the synthesis and total NMR characterization of a new cephalosporin derivative, highlighting its potential as a carrier for a wide range of drugs containing an amino group. This study exemplifies the versatility of bicyclic compounds in drug delivery systems (Blau et al., 2008).

  • Bridged Bicyclic Morpholine Amino Acids : Buyu Kou et al. (2017) efficiently synthesized structurally novel morpholine amino acids, showcasing their potential as compact modules in medicinal chemistry to modulate physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

  • Synthesis of Azuleno[1,2-b]- and Azuleno[1,2-c]thiophenes : K. Fujimori et al. (1983) synthesized new heterocyclic compounds, highlighting the reactivity of morpholino enamines with 3-oxotetrahydrothiophene to produce dihydrocompounds with potential for further chemical modifications (Fujimori et al., 1983).

  • Functional Diversity with 2-Oxa-5-azabicyclo[2.2.1]heptane : Jean-Baptiste Garsi et al. (2022) communicated a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, emphasizing their utility in creating backbone-constrained analogues of FDA-approved drugs (Garsi et al., 2022).

  • Preparation of Novel Bridged Bicyclic Thiomorpholines : Daniel P. Walker and D. J. Rogier (2013) prepared novel bicyclic thiomorpholine building blocks, highlighting their importance in medicinal chemistry and the potential for interesting biological profiles (Walker & Rogier, 2013).

properties

IUPAC Name

(4-morpholin-4-ylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-16(18-10-15-9-14(18)11-21-15)12-1-3-13(4-2-12)17-5-7-20-8-6-17/h1-4,14-15H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUFEOGNLWDERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)N3CC4CC3CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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